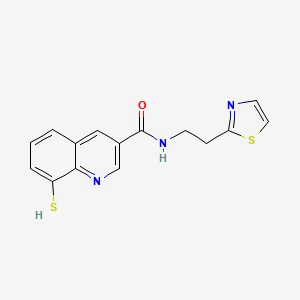
Capzimin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 . It is a derivative of quinoline-8-thiol (8TQ) and shows >5-fold selectivity for Rpn11 over the related JAMM proteases . Capzimin stabilizes proteasome substrates, induces an unfolded protein response, and blocks the proliferation of cancer cells, including those resistant to bortezomib .
Scientific Research Applications
Cancer Therapy : Capzimin has been recognized as a potent and specific inhibitor of proteasome isopeptidase Rpn11. It exhibits selectivity for Rpn11 over related JAMM proteases and other metalloenzymes. By stabilizing proteasome substrates, inducing an unfolded protein response, and blocking the proliferation of cancer cells (including those resistant to bortezomib), capzimin offers an alternative approach to developing proteasome inhibitors for cancer treatment (Li et al., 2017).
Osteosarcoma Research : In a study focusing on canine osteosarcoma, capzimin was explored for its potential in inducing apoptosis and reducing clonogenic survival, proliferation, and migration in metastatic canine osteosarcoma cell lines. This research also found that capzimin reduces the viability of metastatic human osteosarcoma cells, suggesting its potential application in human osteosarcoma therapy (Luu et al., 2022).
Breast Cancer Treatment : Research has shown that targeting PSMD14, a component of the 19S regulatory particles of the 26S proteasome, with capzimin triggers paraptosis in breast cancer cells. This involves inducing proteasome inhibition and Ca2+ imbalance, suggesting a new therapeutic strategy against cancer cells resistant to proteasome inhibitors or pro-apoptotic drugs (Lee et al., 2022).
Inhibitor Selectivity Studies : Computational studies on human JAMM deubiquitinylases Rpn11 and CSN5 have helped understand the selectivity of inhibitors like capzimin. This research contributes to the development of targeted cancer therapies (Kumar et al., 2018).
properties
IUPAC Name |
8-sulfanyl-N-[2-(1,3-thiazol-2-yl)ethyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(17-5-4-13-16-6-7-21-13)11-8-10-2-1-3-12(20)14(10)18-9-11/h1-3,6-9,20H,4-5H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGHZGMRXNEEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S)C(=O)NCCC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Mercapto-N-(2-(thiazol-2-yl)ethyl)quinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

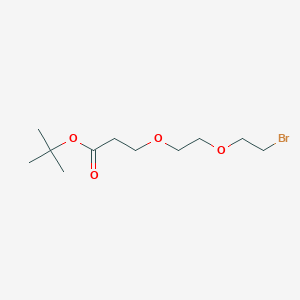
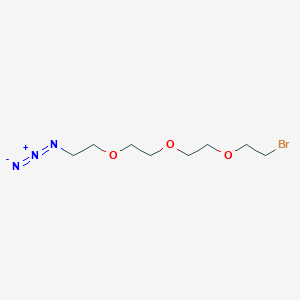
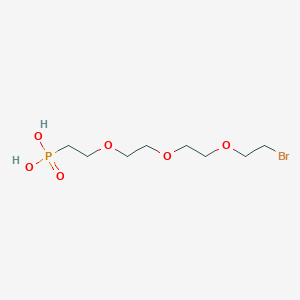
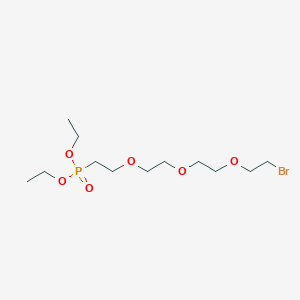
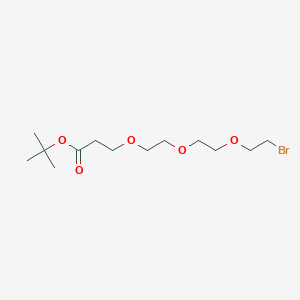
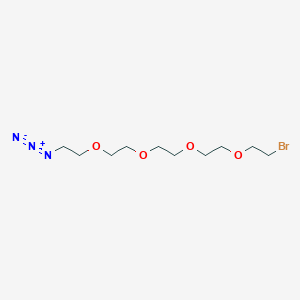
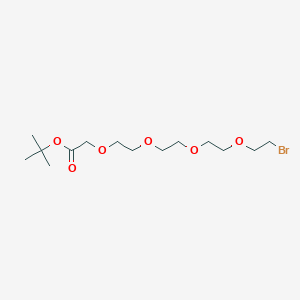
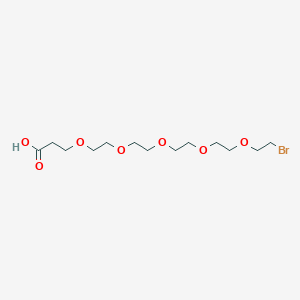
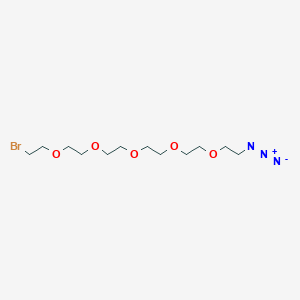
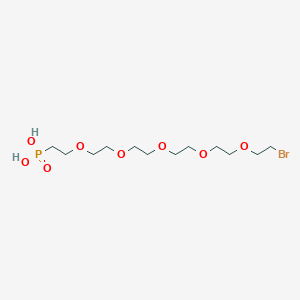
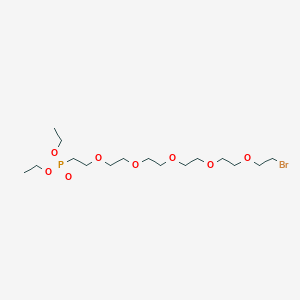
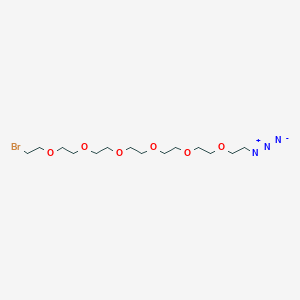
![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)
